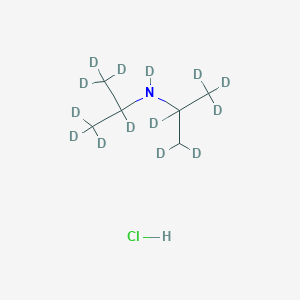
Di-iso-propyl-d14-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-iso-propyl-d14-amine hydrochloride is a stable isotope-labeled compound with the molecular formula C6H2ClD14N and a molecular weight of 151.74 g/mol . This compound is primarily used in research and analytical applications due to its stable isotope labeling, which allows for precise tracking and analysis in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di-iso-propyl-d14-amine hydrochloride typically involves the deuteration of diisopropylamine. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms, often using deuterated reagents or solvents. The reaction conditions may include the use of deuterated water (D2O) or deuterated acids.
Industrial Production Methods: Industrial production of di-iso-propyl-d14-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions: Di-iso-propyl-d14-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound back to its free base form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Free base form of di-iso-propyl-d14-amine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Di-iso-propyl-d14-amine hydrochloride is widely used in scientific research due to its stable isotope labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes where precise tracking of molecular transformations is required.
Wirkmechanismus
The mechanism of action of di-iso-propyl-d14-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a labeled compound, it does not exert a direct pharmacological effect but serves as a tool to study the behavior of its non-labeled counterpart. The deuterium atoms in the compound allow for the tracking of molecular interactions and transformations using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Diisopropylamine: A non-labeled version of di-iso-propyl-d14-amine, commonly used as an organic base in synthesis.
N,N-Diisopropylethylamine:
Triisopropylamine: Another similar compound used in organic synthesis.
Uniqueness: Di-iso-propyl-d14-amine hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific studies.
Eigenschaften
Molekularformel |
C6H16ClN |
|---|---|
Molekulargewicht |
151.74 g/mol |
IUPAC-Name |
N,1,1,1,2,3,3,3-octadeuterio-N-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H/i1D2,2D3,3D3,4D3,5D,6D;/hD |
InChI-Schlüssel |
URAZVWXGWMBUGJ-SIGZDPGSSA-N |
Isomerische SMILES |
[2H]C([2H])C([2H])(C([2H])([2H])[2H])N([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CC(C)NC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)

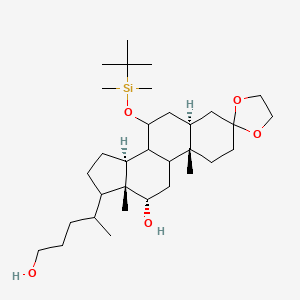
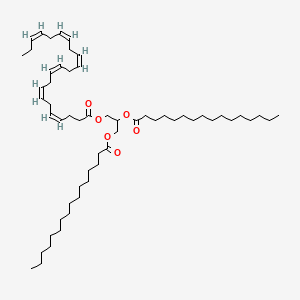

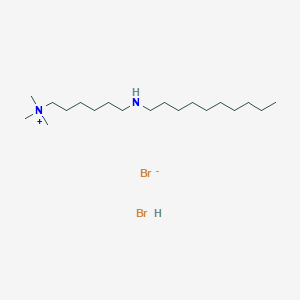
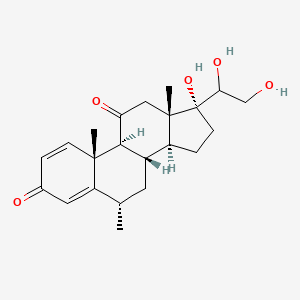
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

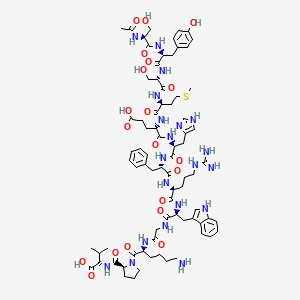
![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)
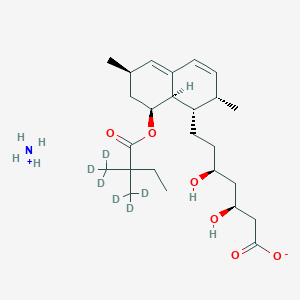
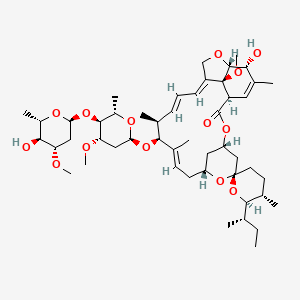
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
